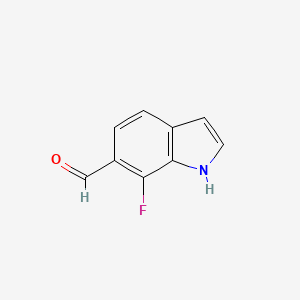
7-fluoro-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1H-indole-6-carbaldehyde is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indole-6-carbaldehyde typically involves the fluorination of indole derivatives followed by formylation. One common method is the electrophilic substitution reaction where indole is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 7th position. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 7-fluoro-1H-indole-6-carboxylic acid.
Reduction: 7-fluoro-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1H-indole-6-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-1H-indole-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
7-Fluoroindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1H-Indole-6-carbaldehyde: Lacks the fluorine atom, resulting in different biological activity and stability.
7-Chloro-1H-indole-6-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
Uniqueness: 7-Fluoro-1H-indole-6-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
7-fluoro-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C9H6FNO/c10-8-7(5-12)2-1-6-3-4-11-9(6)8/h1-5,11H |
InChI Key |
ZUHALAULVRMCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















